molecular formula C18H29N5O2S B3027681 tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353989-79-3

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No. B3027681
CAS RN: 1353989-79-3
M. Wt: 379.5
InChI Key: AZFYJGIWSVCDCL-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C23H32N4O4 . It is also known by its English name, 6- ( (3- (4- (tert-Butoxycarbonyl)piperazin-1-yl)propyl) (methyl)amino)quinoline-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a tert-butoxycarbonyl group, a piperazine ring, a pyrimidine ring, and a carboxylate ester . The exact structure can be found in the Mol file 2374782-81-5.mol .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 602.7±55.0 °C and a predicted density of 1.217±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 7.11±0.10 .

Scientific Research Applications

Histamine H4 Receptor Ligands

Tert-butyl derivatives, including those structurally related to tert-butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate, are significant in the development of histamine H4 receptor (H4R) ligands. Such compounds have shown potential in vitro anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Small Molecule Anticancer Drugs

Tert-butyl derivatives are important intermediates in the synthesis of small molecule anticancer drugs. Studies have established methods for synthesizing these compounds efficiently and with high yield. The significance of these compounds lies in their role as intermediates for developing drugs targeting dysfunctions in the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).

Deoxycytidine Kinase Inhibitors

Tert-butyl derivatives have been synthesized as key intermediates in the preparation of deoxycytidine kinase (dCK) inhibitors. These inhibitors represent a new class of compounds with potential in targeting dCK, a critical enzyme in nucleoside metabolism, which has implications in cancer treatment (Zhang et al., 2009).

Activation of Small-Conductance Ca2+-Activated K+ Channels

Certain tert-butyl derivatives have been identified as activators of small-conductance Ca2+-activated K+ (SK, KCa2) channels. This discovery is significant for understanding the mechanisms underlying SK channel modulation and its potential therapeutic implications, particularly in neurological disorders (Hougaard et al., 2009).

Crystallography and Molecular Packing

Tert-butyl derivatives have been studied for their crystallographic properties, revealing insights into molecular packing driven by strong hydrogen bonds. These studies contribute to the broader understanding of molecular interactions and stability in different environmental conditions (Didierjean et al., 2004).

Renin Inhibition for Hypertension Treatment

Modifications of tert-butyl derivatives have led to the discovery of potent renin inhibitors. Renin inhibitors are crucial in managing hypertension and cardiovascular diseases. The development of these inhibitors involves optimizing the molecular structure to improve bioavailability and effectiveness (Tokuhara et al., 2018).

Malaria Treatment

Tert-butyl derivatives have been explored in the context of malaria treatment. The structure-activity relationship studies of these compounds have led to the development of effective antimalarial agents, highlighting their potential in addressing global health challenges like malaria (Chavchich et al., 2016).

properties

IUPAC Name

tert-butyl 4-[[6-(cyclopropylamino)-2-methylsulfanylpyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2S/c1-18(2,3)25-17(24)23-9-7-13(8-10-23)20-15-11-14(19-12-5-6-12)21-16(22-15)26-4/h11-13H,5-10H2,1-4H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYJGIWSVCDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC(=C2)NC3CC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106778
Record name 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353989-79-3
Record name 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[6-(cyclopropylamino)-2-(methylthio)-4-pyrimidinyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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